molecular formula C27H26N4O5 B2506489 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide CAS No. 941954-88-7

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B2506489
CAS RN: 941954-88-7
M. Wt: 486.528
InChI Key: GDTCIYFHQBNDLM-UHFFFAOYSA-N
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Description

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the quinoline ring, piperazine moiety, and methoxyphenyl group are present in the compounds discussed in the papers and are known to contribute to biological activity, particularly against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that are efficient and atom-economical. For instance, the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a compound with a similar methoxyphenyl and quinoline structure, was achieved through a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid. This process included an initial interaction of starting materials in MeCN followed by intramolecular cyclization in refluxing acetic acid . Such methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds features distinct conformational and dihedral angle characteristics. For example, in tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the quinoline ring system forms specific dihedral angles with the pyrimidine ring, indicating a level of structural rigidity and spatial orientation that could be relevant for the binding to biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the functional groups present in this compound would likely undergo similar interactions. The presence of a furan-2-carbonyl group could potentially be involved in nucleophilic substitution reactions, while the acetamide moiety might participate in condensation reactions. The quinoline and piperazine rings could be involved in electrophilic aromatic substitution and alkylation reactions, respectively .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide insights. For example, the presence of hydrogen bond donors and acceptors in the molecule, such as the C-H of the methoxy group and the oxygen atoms, could influence solubility and crystallinity. The molecular weight, polarity, and presence of aromatic systems are likely to affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Scientific Research Applications

Molecular Structure and Coordination

Research on similar amide derivatives has highlighted their unique molecular structures and the potential for coordination with various ions. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a structurally related compound, have demonstrated the formation of a tweezer-like geometry in its protonated perchlorate salt, leading to a channel-like structure through weak interactions. This suggests potential applications in molecular recognition and self-assembly processes in materials science (Kalita & Baruah, 2010).

Synthetic Pathways and Pharmacological Potential

Another related compound, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and its antidepressant and antianxiety activities have been explored. This demonstrates the potential pharmacological applications of structurally similar compounds, hinting at possible therapeutic uses for the compound (Kumar et al., 2017).

Antimicrobial Activities

Research involving terazosin hydrochloride derivatives, including compounds with furan-2-carbonyl piperazine structures, has shown significant antibacterial activity against various bacteria. This suggests the potential antimicrobial applications of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide, which could be explored further for developing new antibacterial agents (Kumar, Kumar, & Mazumdar, 2021).

properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-34-21-7-3-6-20(17-21)28-25(32)18-36-22-8-2-5-19-10-11-24(29-26(19)22)30-12-14-31(15-13-30)27(33)23-9-4-16-35-23/h2-11,16-17H,12-15,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTCIYFHQBNDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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